![molecular formula C10H15N3O B12348428 [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol: is an organic compound characterized by the presence of a pyrazolidine ring substituted with an aminophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidine ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group in [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions with various electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides, anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides, sulfonamides.
科学的研究の応用
Chemistry
In organic synthesis, [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol serves as a versatile intermediate for the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, receptor agonists, and antagonists, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their pharmacological properties. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, making them promising candidates for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable precursor for the synthesis of functional materials with specific properties.
作用機序
The mechanism of action of [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol and its derivatives involves the interaction with specific molecular targets such as enzymes, receptors, and ion channels. The aminophenyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. The pyrazolidine ring can interact with receptor binding sites, modulating their signaling pathways and resulting in various biological effects.
類似化合物との比較
Similar Compounds
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol: shares structural similarities with other pyrazolidine derivatives such as [5-(2-Aminophenyl)pyrazolidin-3-yl]ethanol and [5-(2-Aminophenyl)pyrazolidin-3-yl]propane.
[5-(2-Aminophenyl)pyrazolidin-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[5-(2-Aminophenyl)pyrazolidin-3-yl]propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and biological activities. Its hydroxymethyl group provides additional reactivity compared to its ethanol and propane analogs, making it a more versatile compound for various applications.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
[5-(2-aminophenyl)pyrazolidin-3-yl]methanol |
InChI |
InChI=1S/C10H15N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-4,7,10,12-14H,5-6,11H2 |
InChIキー |
YNRFZIQYXAIHKN-UHFFFAOYSA-N |
正規SMILES |
C1C(NNC1C2=CC=CC=C2N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



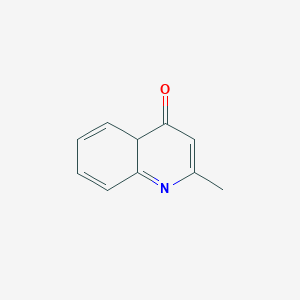
![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
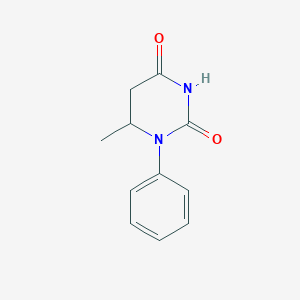
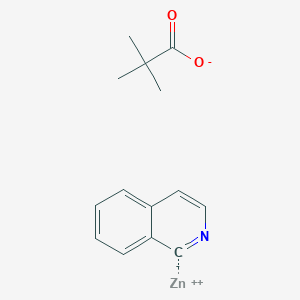
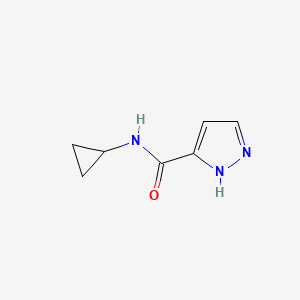

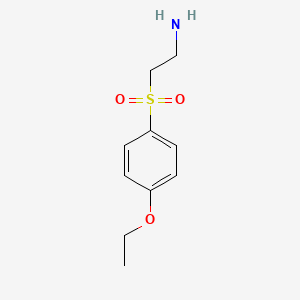
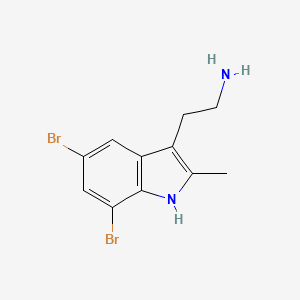
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
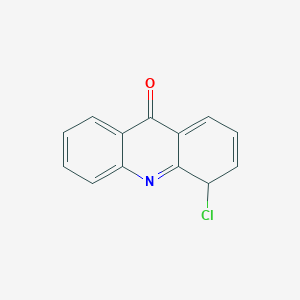
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
